molecular formula C14H20O B14837176 2-Tert-butyl-3-(cyclopropylmethyl)phenol

2-Tert-butyl-3-(cyclopropylmethyl)phenol

Cat. No.: B14837176
M. Wt: 204.31 g/mol
InChI Key: PFQWXBCEBAIASN-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as zinc dust can facilitate the selective alkylation of phenol, minimizing side reactions and improving the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or hydroquinones.

    Reduction: Reduction reactions can convert it into cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation over a palladium or rhodium catalyst is often used.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions include tert-butylquinones, cyclohexanol derivatives, and various substituted phenols .

Scientific Research Applications

2-Tert-butyl-3-(cyclopropylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-(cyclopropylmethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the reactivity of the compound. The tert-butyl and cyclopropylmethyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-(cyclopropylmethyl)phenol is unique due to the presence of both tert-butyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-tert-butyl-3-(cyclopropylmethyl)phenol

InChI

InChI=1S/C14H20O/c1-14(2,3)13-11(9-10-7-8-10)5-4-6-12(13)15/h4-6,10,15H,7-9H2,1-3H3

InChI Key

PFQWXBCEBAIASN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)CC2CC2

Origin of Product

United States

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